molecular formula C19H29NO7 B2505197 1-(2-Isopropyl-5-methylphenoxy)-3-morpholinopropan-2-ol oxalate CAS No. 1216437-06-7

1-(2-Isopropyl-5-methylphenoxy)-3-morpholinopropan-2-ol oxalate

Cat. No.: B2505197
CAS No.: 1216437-06-7
M. Wt: 383.441
InChI Key: YJVVSZFIGPLPHF-UHFFFAOYSA-N
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Description

1-(2-Isopropyl-5-methylphenoxy)-3-morpholinopropan-2-ol oxalate is a chemical compound that belongs to the class of phenoxypropanolamines. This compound is characterized by the presence of an isopropyl group, a methyl group, and a morpholine ring attached to a phenoxypropanol backbone. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Isopropyl-5-methylphenoxy)-3-morpholinopropan-2-ol oxalate typically involves the following steps:

    Starting Materials: The synthesis begins with 2-isopropyl-5-methylphenol and epichlorohydrin.

    Reaction with Epichlorohydrin: The 2-isopropyl-5-methylphenol is reacted with epichlorohydrin in the presence of a base such as sodium hydroxide to form 1-(2-isopropyl-5-methylphenoxy)-2,3-epoxypropane.

    Opening of Epoxide Ring: The epoxypropane intermediate is then reacted with morpholine to open the epoxide ring, resulting in the formation of 1-(2-isopropyl-5-methylphenoxy)-3-morpholinopropan-2-ol.

    Formation of Oxalate Salt: Finally, the product is treated with oxalic acid to form the oxalate salt of 1-(2-isopropyl-5-methylphenoxy)-3-morpholinopropan-2-ol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Handling of Reactants: Large quantities of 2-isopropyl-5-methylphenol, epichlorohydrin, and morpholine are handled in bulk.

    Continuous Reaction Systems: Continuous flow reactors are often used to maintain consistent reaction conditions and improve yield.

    Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Isopropyl-5-methylphenoxy)-3-morpholinopropan-2-ol oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the morpholine ring with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Ammonia (NH3), primary amines (R-NH2).

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted phenoxypropanolamines.

Scientific Research Applications

1-(2-Isopropyl-5-methylphenoxy)-3-morpholinopropan-2-ol oxalate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential effects on cellular processes and signaling pathways.

    Medicine: Studied for its potential therapeutic effects, including its role as a beta-blocker or in cardiovascular research.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Isopropyl-5-methylphenoxy)-3-morpholinopropan-2-ol oxalate involves its interaction with specific molecular targets:

    Beta-Adrenergic Receptors: The compound may act as a beta-blocker, inhibiting the action of adrenaline and noradrenaline on beta-adrenergic receptors.

    Signal Transduction Pathways: It can modulate various signal transduction pathways, affecting cellular responses and functions.

Comparison with Similar Compounds

Similar Compounds

    Propranolol: Another beta-blocker with a similar phenoxypropanolamine structure.

    Metoprolol: A beta-blocker used in the treatment of hypertension and angina.

    Atenolol: A selective beta1 receptor blocker used to treat cardiovascular diseases.

Uniqueness

1-(2-Isopropyl-5-methylphenoxy)-3-morpholinopropan-2-ol oxalate is unique due to its specific substitution pattern and the presence of a morpholine ring, which may confer distinct pharmacological properties compared to other beta-blockers.

Properties

IUPAC Name

1-(5-methyl-2-propan-2-ylphenoxy)-3-morpholin-4-ylpropan-2-ol;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO3.C2H2O4/c1-13(2)16-5-4-14(3)10-17(16)21-12-15(19)11-18-6-8-20-9-7-18;3-1(4)2(5)6/h4-5,10,13,15,19H,6-9,11-12H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJVVSZFIGPLPHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(CN2CCOCC2)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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